N-(Guanin-8-yl)-N-acetyl-2-aminofluorene

ELISA DNA adduct biomonitoring immunoassay

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (synonyms: 8-AAFdG, Gua-C8-AAF, 8-(N-2-fluorenylacetoamido)guanine; CAS 14490-85-8; molecular formula C₂₀H₁₆N₆O₂; MW 372.39) is a synthetic, chemically defined C8-guanine adduct of the model procarcinogen N-acetyl-2-aminofluorene (AAF). It is the acetylated, intact-adduct standard used as the primary calibration analyte in DNA adduct dosimetry, ELISA-based biomonitoring, nucleotide excision repair (NER) studies, and site-specific mutagenesis research.

Molecular Formula C20H16N6O2
Molecular Weight 372.4 g/mol
CAS No. 14490-85-8
Cat. No. B083200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Guanin-8-yl)-N-acetyl-2-aminofluorene
CAS14490-85-8
SynonymsN-(guanin-8-yl)-N-acetyl-2-aminofluorene
Molecular FormulaC20H16N6O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N
InChIInChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28)
InChIKeyQTBDQHZMVUSJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (CAS 14490-85-8): Procurement-Relevant Identity, Class, and Core Research Role


N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (synonyms: 8-AAFdG, Gua-C8-AAF, 8-(N-2-fluorenylacetoamido)guanine; CAS 14490-85-8; molecular formula C₂₀H₁₆N₆O₂; MW 372.39) is a synthetic, chemically defined C8-guanine adduct of the model procarcinogen N-acetyl-2-aminofluorene (AAF) [1]. It is the acetylated, intact-adduct standard used as the primary calibration analyte in DNA adduct dosimetry, ELISA-based biomonitoring, nucleotide excision repair (NER) studies, and site-specific mutagenesis research. Unlike its deacetylated congener N-(guanin-8-yl)-2-aminofluorene (C8-AF, CAS 32366-79-3) or the N² positional isomer, this compound retains the N-acetyl moiety that confers distinct DNA helical distortion, repair recognition kinetics, and antibody specificity—properties that directly determine its non-substitutability in quantitative analytical workflows [2].

Why N-(Guanin-8-yl)-N-acetyl-2-aminofluorene Cannot Be Replaced by Deacetylated, N²-Positional, or Nucleoside-Level Analogs in Regulated Analytical and Mechanistic Studies


The C8-AAF adduct is not a generic arylamine-guanine lesion but a specific chemical entity whose N-acetyl group and C8 regiochemistry co-determine DNA conformation (syn vs. anti glycosidic bond orientation), NER substrate efficiency, monoclonal antibody epitope recognition, and mutagenic outcome [1]. Substitution with deacetylated C8-AF alters repair kinetics by rendering the adduct refractory to rapid NER excision for >14 h versus a ~10 h half-life for C8-AAF [2]; changes the predominant mutation class from frameshifts to base substitutions [3]; and diminishes antibody binding avidity by approximately 20-fold, degrading ELISA quantification limits [4]. The N²-AAF positional isomer is not detected by C8-specific antibodies below 160 pmol, making it invisible in standard radioimmunoassay workflows [5]. These differences are not incremental—they represent qualitative shifts in experimental readout, calibration accuracy, and inter-laboratory reproducibility. For any study where adduct identity must be confirmed at the chemical structure level, the acetylated C8-guanine standard is the only valid reference material.

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (CAS 14490-85-8): Quantitative Comparator-Based Differentiation Evidence


Monoclonal Antibody Binding Affinity: 20-Fold Higher Avidity for C8-AAF vs. Deacetylated C8-AF Adduct

In a competitive ELISA using a murine monoclonal antibody raised against N-acetoxy-2-acetylaminofluorene-modified DNA, N-(guanin-8-yl)-2-acetylaminofluorene (C8-AAF) was the most effective competitive binding inhibitor. The antibody bound the deacetylated N-(guanin-8-yl)-2-aminofluorene (C8-AF) approximately 20-fold less avidly [1]. The biotin-streptavidin ELISA achieved a detection limit below 10 fmol of C8-AAF [1]. Additionally, C8-AAF was a more effective inhibitor than the nucleoside-level analog N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene or bulk AAF-modified calf thymus DNA [1].

ELISA DNA adduct biomonitoring immunoassay carcinogen-DNA adduct quantification

UvrABC Nuclease Damage Recognition: 4-Fold Tighter UvrA Binding and ~2-Fold Higher Incision Efficiency for AAF-DNA vs. AF-DNA

Site-specifically modified 50-mer oligonucleotides carrying C8-AAF, C8-AF, or C8-AP (1-aminopyrene) adducts were compared for UvrA binding (gel mobility shift assay) and UvrABC incision efficiency. The dissociation constant (Kd) for UvrA binding to AAF-DNA was 8 ± 2 nM, versus 33 ± 9 nM for AF-DNA and 23 ± 9 nM for AP-DNA [1]. Incision assays showed that AAF-DNA was cleaved approximately 2-fold more efficiently than AF-DNA or AP-DNA (AAF > AF ≈ AP), despite AP having the largest molecular size among the three adducts [1]. The difference in incision efficiency between AF- and AAF-DNA in a normal duplex context is attributed to the enhanced helical distortion induced specifically by the acetyl group of AAF [1].

nucleotide excision repair UvrABC nuclease DNA damage recognition C8-guanine adduct

Differential Repair Half-Life in Primary Hepatocytes: ~10 h for dG-C8-AAF vs. >14 h Persistence for dG-C8-AF

In primary rat hepatocyte cultures exposed to [ring-³H]-N-hydroxy-2-acetylaminofluorene, the dG-C8-AAF adduct (the deoxyguanosine form of C8-AAF) was removed with a half-life of approximately 10 h [1]. In contrast, the deacetylated dG-C8-AF adduct and the N²-AAF positional isomer remained at constant levels for the first 14 h post-exposure, followed by only a slow rate of removal thereafter [1]. The dG-C8-AAF adduct initially comprised about 60% of total DNA adducts in cultured hepatocytes, compared to only 20% in liver in vivo [1], underscoring that adduct profile and repair kinetics are model-system-dependent and cannot be extrapolated from one adduct type to another.

DNA repair kinetics primary rat hepatocytes adduct persistence unscheduled DNA synthesis

Mutagenic Specificity Divergence: C8-AAF Adducts Predominantly Induce Frameshifts, Whereas C8-AF Adducts Cause Base Substitutions

When plasmids carrying AAF adducts (85% C8-guanine, 15% N²-guanine) replicated in human cells, the mutation frequency per initial adduct was higher than for AF-only adducted plasmids, but the mutation spectrum was predominantly (85%) base substitutions—principally G·C → T·A transversions—mirroring the AF adduct pattern in human cells [1]. Critically, in bacterial systems, the same AAF adducts yielded predominantly frameshift mutations, while AF adducts produced mainly base substitutions—a qualitative difference in mutagenic mechanism that is host-dependent for AAF but consistent for AF [1]. Furthermore, ³²P-postlabeling analysis demonstrated no deacetylation of AAF adducts after transfection into human cells, and 85% of both adduct types were removed within 3.5 h by excision repair [1].

mutagenesis frameshift mutations base substitutions shuttle vector human cells

Strain- and Species-Dependent Adduct Distribution: 55% C8-AAF in Rat Liver vs. 11% in Mouse Liver In Vivo

Following in vivo administration of N-hydroxy-2-acetylaminofluorene, the proportion of C8-AAF among total identified DNA adducts differed dramatically between species: rat liver contained 55% Gua-C8-AAF versus only 11% in mouse liver, while the deacetylated Gua-C8-AF comprised 34% in rat versus 67% in mouse [1]. Additionally, at equal dose levels of N-acetyl-2-aminofluorene, liver DNA of Sprague Dawley rats contained only 1/2 of the amount of N-(guanin-8-yl)-N-acetyl-2-aminofluorene present in liver DNA of the R-Amsterdam (Wistar-related) strain, and only 1/3 of the deacetylated C8-AF adduct [2]. These data demonstrate that adduct profiles are quantitatively determined by species- and strain-specific metabolic activation/deacetylation pathways and cannot be assumed from one model system to another.

adductomics species differences rat vs. mouse liver DNA binding in vivo adduct formation

Site-Specific Replication Blockade: >50-Fold Inhibition of Plasmid Replication by 8-AAFdG in XP-A Cells vs. Background-Level Mutagenicity

Plasmids carrying a single, defined 8-AAFdG adduct at a specific site were transfected into normal human fibroblasts, HeLa cells, and NER-deficient XP-A cells. In all cell lines tested, the mutation frequency induced by 8-AAFdG did not exceed background levels (<2%), demonstrating that the adduct is a potent replication block rather than a miscoding lesion in human cells [1]. Critically, the presence of 8-AAFdG almost completely inhibited plasmid replication in XP-A cells (>50-fold reduction) [1]. By comparison, the oxidative lesion 8-oxodG induced mutations at only 2% above background and caused a ~4-fold replication impairment in XP-A cells [1]. This establishes a functional hierarchy: 8-AAFdG acts primarily as a non-mutagenic, lethal replication-blocking lesion in NER-deficient backgrounds, whereas 8-oxodG is a miscoding but less replication-blocking lesion.

site-specific mutagenesis xeroderma pigmentosum DNA replication block plasmid replication human cell lines

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (CAS 14490-85-8): Evidence-Backed Research and Industrial Application Scenarios


Calibration Standard for TFA Hydrolysis–HPLC Quantification of AAF-DNA Adducts in Biomonitoring Studies

The quantitative HPLC method of Westra & Visser (1979) demonstrated that trifluoroacetic acid hydrolysis of AAF-modified DNA releases C8-AAF as an intact adduct, identifying 38% of DNA-bound radioactivity as N-(guanin-8-yl)-N-acetyl-2-aminofluorene in rat liver DNA following in vivo [G-³H]-AAF administration . This compound serves as the essential external calibration standard for HPLC-based adduct dosimetry in human biomonitoring, animal carcinogenesis studies, and regulatory toxicology assessments. Procurement of high-purity C8-AAF base (≥95%) is a prerequisite for establishing adduct-to-nucleotide molar ratios with the accuracy required for cross-laboratory comparability.

Positive Control and Epitope Standard for C8-AAF-Specific ELISA and Radioimmunoassay Development

The monoclonal antibody characterized by Ball et al. (1987) recognizes C8-AAF with a detection limit below 10 fmol and approximately 20-fold higher avidity than the deacetylated C8-AF adduct . C8-AAF is therefore the mandatory positive control and standard-curve analyte for any ELISA or RIA designed to quantify acetylated C8-guanine adducts. This application is directly relevant to laboratories developing high-throughput biomonitoring assays for occupational or environmental exposure to aromatic amine carcinogens, where the acetylated adduct must be distinguished from the deacetylated form to correctly interpret metabolic activation status in target tissues.

Site-Specific DNA Lesion for Nucleotide Excision Repair Substrate Characterization and NER Inhibitor Screening

The 4-fold tighter UvrA binding (Kd 8 vs. 33 nM) and 2-fold higher UvrABC incision efficiency of AAF-DNA compared to AF-DNA, as established by Luo et al. (2000), position C8-AAF as the high-signal positive control substrate for NER activity assays . The >50-fold plasmid replication blockade by a single 8-AAFdG lesion in NER-deficient XP-A cells, compared to only ~4-fold for 8-oxodG , makes this adduct an exceptionally sensitive reporter for cellular NER capacity. Pharmaceutical screening programs targeting NER inhibition for cancer chemotherapy sensitization can employ C8-AAF-containing oligonucleotide substrates to benchmark inhibitor potency with a dynamic range superior to that of AF or oxidative lesion substrates.

Mechanistic Probe for Replication Fork Stalling vs. Translesion Synthesis Lesion Bypass Studies

The unique mutagenic signature—background-level mutation frequency (<2%) combined with potent replication blockade in human cells—establishes 8-AAFdG as a clean, single-lesion tool to decouple replication stalling from error-prone translesion synthesis . This property is exploited in DNA damage tolerance research using defined plasmid or oligonucleotide constructs to dissect the roles of specialized DNA polymerases (pol η, pol κ, pol ζ, Rev1) in lesion bypass versus fork restart pathways. The compound's acetyl-specific syn-conformational distortion of the guanine base provides a structurally defined perturbation that cannot be replicated by the anti-conformational deacetylated AF adduct or by abasic site analogs.

Quote Request

Request a Quote for N-(Guanin-8-yl)-N-acetyl-2-aminofluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.